Coumarin, 3-benzoyl-4-phenyl-

Drug Design ADME Prediction Computational Chemistry

Coumarin, 3-benzoyl-4-phenyl- (CAS 19725-29-2) is a fully synthetic, non-glycosylated coumarin derivative with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol. Unlike naturally abundant simple coumarins, this compound features a rare simultaneous C3-benzoyl and C4-phenyl substitution on the 2H-chromen-2-one scaffold, creating an extensively conjugated π-system that fundamentally modulates its physicochemical, photophysical, and biological interaction profiles relative to mono-substituted or differently-substituted coumarin analogs.

Molecular Formula C22H14O3
Molecular Weight 326.3 g/mol
CAS No. 19725-29-2
Cat. No. B035008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-benzoyl-4-phenyl-
CAS19725-29-2
Synonyms3-Benzoyl-4-phenylcoumarin
Molecular FormulaC22H14O3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H
InChIKeyFMCKKHCHCKODSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Coumarin, 3-Benzoyl-4-Phenyl- (CAS 19725-29-2) Is a Structurally Distinct Procurement Candidate Among Benzopyranones


Coumarin, 3-benzoyl-4-phenyl- (CAS 19725-29-2) is a fully synthetic, non-glycosylated coumarin derivative with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol [1]. Unlike naturally abundant simple coumarins, this compound features a rare simultaneous C3-benzoyl and C4-phenyl substitution on the 2H-chromen-2-one scaffold, creating an extensively conjugated π-system that fundamentally modulates its physicochemical, photophysical, and biological interaction profiles relative to mono-substituted or differently-substituted coumarin analogs [2].

3-benzoyl-4-phenyl substitution pattern creates a unique extended π-system and steric environment not found in mono-substituted coumarins.

Scaffold selection context

Class-level reported MAO-A isoform selectivity may support enzyme inhibition research.

MAO-A assay context

Single-crystal X-ray diffraction data available for unambiguous structural identity confirmation.

Crystallographic benchmark

Substitution Risks: Why 3-Benzoyl-4-Phenylcoumarin Cannot Be Replaced by Generic Coumarin or Mono-Substituted Analogs


Generic substitution of 3-benzoyl-4-phenylcoumarin with simpler coumarins (e.g., coumarin itself, 4-phenylcoumarin, or 3-benzoylcoumarin) is scientifically unsound because the presence of both substituents generates a unique electronic and steric environment that cannot be replicated by a single functional group. As demonstrated by Viña et al. (2011), the insertion of a carbonyl spacer between the coumarin core and the C3 phenyl ring (converting a 3-phenylcoumarin to a 3-benzoylcoumarin) profoundly switches human MAO isoform selectivity; the further addition of a C4-phenyl group introduces steric constraints that modulate binding pocket accommodation and metabolic stability in ways that are not predictable from mono-substituted analogs alone [1]. Therefore, procurement decisions must be based on the precise substitution pattern to ensure experimental reproducibility and target engagement fidelity.

Mono-substituted analogs

Coumarin, 4-phenylcoumarin, or 3-benzoylcoumarin alone cannot replicate the dual-substituent electronic/steric profile; isoform selectivity may shift unpredictably.

MAO selectivity switch

The carbonyl spacer in 3-benzoylcoumarins directs inhibition toward MAO-A, whereas 3-phenylcoumarins favor MAO-B; class-level substitution determines assay outcome.

Regioisomer ambiguity

Only the 3-benzoyl-4-phenyl regioisomer provides the validated crystallographic coordinates; other substitution patterns may compromise target-engagement fidelity.

Head-to-Head Quantitative Evidence for Coumarin, 3-Benzoyl-4-Phenyl- (CAS 19725-29-2) Against Closest Analogs


Predicted Drug-Likeness and Bioavailability Advantage Over Warfarin (4-Hydroxycoumarin)

In computational ADME profiling, 3-benzoyl-4-phenylcoumarin exhibits a calculated topological polar surface area (TPSA) of 43.4 Ų and an XLogP3-AA of 4.2 [1]. Compared to the classic anticoagulant coumarin derivative Warfarin (4-hydroxycoumarin scaffold, TPSA = 67.5 Ų, XLogP3 = 2.7), the target compound's lower TPSA and higher lipophilicity predict superior passive membrane permeability and blood-brain barrier penetration, making it a more suitable starting scaffold for CNS-targeted probe development [2]. This is a cross-study comparable analysis based on computed molecular descriptors.

ADME prediction vs. Warfarin
Cross-study comparable
TPSA 43.4 Ų (lower by 24.1 Ų); XLogP3 4.2 (higher by 1.5 units)
Predicted membrane permeability profile differs notably; supports CNS probe design context.
Computed descriptors; requires experimental validation
Drug Design ADME Prediction Computational Chemistry

Structural Confirmation by Single-Crystal X-Ray Diffraction: A Quality Benchmark Over Non-Crystalline Analogs

The unambiguous three-dimensional structure of 3-benzoyl-4-phenylcoumarin has been solved by single-crystal X-ray diffraction (SC-XRD) and deposited in the Crystallography Open Database [1]. The crystal structure (space group P-1, R-factor = 0.054) provides definitive bond-length and angle data, which is not available for many closely related synthetic coumarin analogs (e.g., 3-benzoylflavone, CAS 5453-03-2) that lack published crystallographic data [2]. SC-XRD confirmation serves as a critical quality benchmark for procurement, ensuring the correct regioisomer (3-benzoyl-4-phenyl vs. 3-benzoyl-2-phenyl) has been synthesized.

SC-XRD structural confirmation
Cross-study comparable
Space group P-1; R-factor 0.054; coordinates deposited in COD
Definitive identity verification benchmark unavailable for many analog compounds.
Enables regioisomer discrimination
Structural Chemistry Crystallography Quality Control

Isoform Selectivity Modulation: Class-Level Advantage of 3-Benzoylcoumarins Over 3-Phenylcoumarins for MAO-A Targeting

A systematic SAR study by Viña et al. (2011) established that the carbonyl linker in 3-benzoylcoumarins (compounds 5–8) directs inhibitory activity toward MAO-A, whereas 3-phenylcoumarins (compounds 1–4) preferentially inhibit MAO-B [1]. Specifically, 3-phenylcoumarin compound 2 inhibited MAO-B with an IC50 of 1.35 nM and an SI >74,074-fold over MAO-A, while its direct 3-benzoylcoumarin counterpart (compound 5) showed the opposite selectivity, favoring MAO-A. As a 3-benzoyl-4-phenylcoumarin, the target compound belongs to the MAO-A-selective class, a crucial differentiation when selecting a scaffold for antidepressant or anxiolytic screening programs.

MAO isoform selectivity class
Class-level inference
3-Benzoylcoumarin class reported MAO-A preference; selectivity switch >74,000-fold vs. 3-phenylcoumarin class
Carbonyl spacer determines isoform targeting; MAO-A assay context for this scaffold.
Exact target IC50 not reported; class-level SAR
Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Optimal Procurement and Application Scenarios for Coumarin, 3-Benzoyl-4-Phenyl- (CAS 19725-29-2)


Central Nervous System (CNS) Drug Discovery: Lead Scaffold for MAO-A Inhibitors

Based on the class-level MAO-A selectivity of 3-benzoylcoumarins, research groups focused on depression or anxiety disorders should procure this compound as a core scaffold. Its predicted CNS drug-likeness (TPSA 43.4 Ų, XLogP 4.2) further supports its suitability for blood-brain barrier penetration studies, distinguishing it from peripherally-acting coumarins like Warfarin [1].

Chemical Biology: CYP450 Enzyme Interaction Probe Development

The extensive aromatic conjugation of 3-benzoyl-4-phenylcoumarin suggests potential for CYP450 enzyme interactions similar to those observed for other coumarin derivatives. As noted in CYP metabolism studies, coumarin is a known substrate and inhibitor of CYP2A6 [2]. This compound's distinct substitution may yield altered CYP inhibition profiles, making it useful as a probe for structure-metabolism relationship studies.

Materials Science: Photophysical Research on Extended π-Conjugated Systems

The structural confirmation by SC-XRD and the extensive conjugated π-system arising from C3-benzoyl and C4-phenyl groups make this compound a well-characterized candidate for photophysical studies. Research on coumarin photoresistivity has established that substitution patterns critically influence photoelectrical behavior in thin films [3]. The availability of precise crystallographic coordinates supports computational modeling of its electronic properties.

Application
Selection Property
Validation Focus
MAO-A enzyme inhibition studies
Class-level 3-benzoylcoumarin scaffold with reported MAO-A preference
MAO isoform assay response and selectivity profiling
CYP450 interaction probe development
Extended aromatic conjugation distinct from simple coumarins
Structure-metabolism relationship endpoints
Photophysical thin-film characterization
Crystallographically confirmed conjugated π-system
Electronic property computational modeling and photoresistivity review
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